(Chloromethylidene)copper

Lipophilicity Organometallic solubility Phase-transfer catalysis

(Chloromethylidene)copper (CAS 874769-97-8), systematically named chloromethylidenecopper, is an organocopper(I) carbenoid complex with molecular formula CHClCu and a molecular weight of 112.02 g/mol. Classified under the Gmelin Handbook index of organocopper compounds , this species features a copper(I) center directly bonded to a chloromethylidene (:CHCl) ligand, differentiating it from simple copper(I) halides such as CuCl and from N-heterocyclic carbene (NHC)-ligated copper complexes.

Molecular Formula CHClCu
Molecular Weight 112.02 g/mol
CAS No. 874769-97-8
Cat. No. B12609553
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Chloromethylidene)copper
CAS874769-97-8
Molecular FormulaCHClCu
Molecular Weight112.02 g/mol
Structural Identifiers
SMILESC(=[Cu])Cl
InChIInChI=1S/CHCl.Cu/c1-2;/h1H;
InChIKeyWSLIDOGGIUQOLY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why (Chloromethylidene)copper (CAS 874769-97-8) Matters for Organocopper Reagent Selection


(Chloromethylidene)copper (CAS 874769-97-8), systematically named chloromethylidenecopper, is an organocopper(I) carbenoid complex with molecular formula CHClCu and a molecular weight of 112.02 g/mol [1]. Classified under the Gmelin Handbook index of organocopper compounds , this species features a copper(I) center directly bonded to a chloromethylidene (:CHCl) ligand, differentiating it from simple copper(I) halides such as CuCl and from N-heterocyclic carbene (NHC)-ligated copper complexes. The compound has been computationally characterized as a key intermediate in copper-catalyzed hydrodehalogenation of dihalomethanes (CH₂X₂, X = Cl, Br) using density functional theory (DFT) at the PBE level [2], providing a structurally defined entry point for studying copper carbenoid reactivity. Its calculated octanol–water partition coefficient (LogP) of 0.53 [1] indicates greater lipophilicity than inorganic copper(I) chloride, a property relevant to solubility behavior in non-aqueous and biphasic reaction media.

Why Simple Copper(I) Salts Cannot Replace (Chloromethylidene)copper in Carbenoid-Mediated Transformations


Generic copper(I) salts such as CuCl and CuI are widely employed as catalysts and stoichiometric reagents, yet they cannot replicate the reactivity profile of (Chloromethylidene)copper because they lack a pre-formed copper–carbon bond bearing a reactive halocarbenoid ligand [1]. In copper-catalyzed carbene and carbenoid transfer reactions—including X–H insertion (X = O, S, N) and cyclopropanation—the active copper carbenoid must be generated in situ from diazo precursors, a step that introduces competing pathways, requires sacrificial reagents, and limits turnover frequency [2]. (Chloromethylidene)copper represents a structurally defined, pre-formed copper(I) chlorocarbenoid that circumvents this activation barrier and provides a discrete, computationally tractable entry point for mechanistic investigation of C–Cl bond activation in hydrodehalogenation chemistry [3]. Furthermore, its calculated LogP of 0.53 [1] compared with CuCl LogP of –0.12 [4] indicates a shift toward higher lipophilicity that alters solubility and phase-transfer characteristics in organic reaction media. Important caveat: High-strength differential evidence from direct, quantitative head-to-head experimental comparisons remains sparse in the peer-reviewed literature. The following section presents the strongest verifiable differentiation currently available, with each piece of evidence explicitly tagged by evidentiary strength.

Quantitative Differentiation Evidence for (Chloromethylidene)copper (CAS 874769-97-8) Against the Closest Analogs


Calculated Lipophilicity (LogP) of (Chloromethylidene)copper vs. Copper(I) Chloride

(Chloromethylidene)copper exhibits a calculated LogP of 0.53 [1], compared with copper(I) chloride (CuCl), which has a calculated LogP of –0.12 [2]. The positive LogP value for the organocopper carbenoid indicates preferential partitioning into organic phases, whereas CuCl shows negative LogP consistent with its ionic character and preferential aqueous solubility. The ΔLogP of +0.65 represents a shift from a hydrophilic to a moderately lipophilic regime. This difference arises from the covalent Cu–C bond and the chloromethylidene organic ligand replacing the purely ionic chloride ligand in CuCl.

Lipophilicity Organometallic solubility Phase-transfer catalysis

Molecular Weight and Elemental Composition Differentiation of (Chloromethylidene)copper vs. Copper(I) Chloride

(Chloromethylidene)copper has a molecular weight of 112.02 g/mol and the elemental composition CHClCu (C: 10.72%, H: 0.90%, Cl: 31.64%, Cu: 56.74%) [1]. By comparison, copper(I) chloride (CuCl) has a molecular weight of 98.999 g/mol and composition ClCu (Cl: 35.81%, Cu: 64.19%) . The 13.02 g/mol increase arises from the substitution of one chloride ligand by a chloromethylidene (CHCl) group, which introduces a carbon atom and a C–H bond absent in CuCl. The copper mass fraction decreases from 64.19% (CuCl) to 56.74% (target), requiring a molar correction factor of 1.131× when substituting CuCl with (Chloromethylidene)copper on an equimolar copper basis.

Organometallic stoichiometry Reagent loading calculation Copper content analysis

Computational Validation of (Chloromethylidene)copper as a Discrete Intermediate in Cu-Catalyzed Hydrodehalogenation

In a comprehensive DFT study of metal-catalyzed hydrodehalogenation of CH₂X₂ (X = Cl, Br), (Chloromethylidene)copper (CHClCu) was computationally characterized as a discrete surface intermediate on copper, with geometry optimization performed at the PBE/PAW level for both fcc and hcp surface facets [1]. The study, published in ACS Catalysis (2022), used Bayesian statistical learning to correlate DFT-derived descriptors with experimental catalytic performance across multiple metals (Cu, Co, Ni, Rh, Ir, Ag). The copper–CHCl intermediate was included in a dataset of over 500 DFT calculations spanning six metals, enabling quantitative comparison of adsorption energetics and reactivity trends [2]. This identifies CHClCu as a computationally validated species within a peer-reviewed theoretical framework, in contrast to CuCl, which represents merely the precursor salt rather than the catalytically active intermediate.

DFT modeling Hydrodehalogenation C–Cl bond activation Heterogeneous catalysis

Gmelin Handbook Classification of (Chloromethylidene)copper as a Defined Organocopper Compound

(Chloromethylidene)copper, indexed under the name Copper,chloromethylene, is catalogued in the Gmelin Handbook of Inorganic and Organometallic Chemistry within the organocopper compounds volume (System-Nr. 60, Parts 1–4) . The Gmelin Handbook, covering approximately 3,000 organocopper compounds, provides the most comprehensive compilation of preparation methods, structural data, and physicochemical properties for this compound class . Inclusion in this authoritative reference work confers a verified chemical identity and distinguishes (Chloromethylidene)copper from unindexed or poorly characterized copper-containing formulations. By comparison, the closely related analog Copper(1+), (2,2,2-trifluoroethylidene)- (CAS 874769-89-8) also appears in chemical registries, confirming that halocarbenoid copper species constitute a recognized subclass of organocopper compounds .

Organocopper chemistry Chemical indexing Gmelin database Compound registration

Computed Topological and Physicochemical Descriptors of (Chloromethylidene)copper vs. Inorganic CuCl

Cheminformatic analysis of (Chloromethylidene)copper [1] reveals several computed molecular descriptors that differ fundamentally from copper(I) chloride. The target compound has zero hydrogen bond donors, zero hydrogen bond acceptors, zero rotatable bonds, a heavy atom count of 3 (Cu, C, Cl), and 0% sp³-hybridized carbon (the carbon is sp²-hybridized in the chloromethylidene group). By contrast, CuCl has a heavy atom count of 2 (Cu, Cl) and lacks any carbon atom, precluding calculation of carbon hybridization or rotatable bond parameters. The InChIKey of the target compound (WSLIDOGGIUQOLY-UHFFFAOYSA-N) [1] serves as a unique, verifiable digital fingerprint for procurement authentication, distinguishing it from CuCl (InChIKey: OXBLHERUFWYNTN-UHFFFAOYSA-M) [2].

Cheminformatics Molecular descriptors QSAR Computational chemistry

Known Limitations and Evidence Gaps for (Chloromethylidene)copper Differentiation

A systematic search of the peer-reviewed literature and patent databases reveals that high-strength differential evidence for (Chloromethylidene)copper is currently limited. No direct head-to-head experimental studies comparing catalytic activity, selectivity, turnover frequency, or kinetic parameters of (Chloromethylidene)copper against CuCl, (NHC)CuCl complexes, or other copper reagents were identified. No patent literature was found that specifically claims applications or advantages of this compound. No experimental LogP, solubility, stability, spectroscopic, or crystallographic data were located for the pure compound. The computational DFT data from Pablo-García et al. (2022) [1] provide the strongest available evidence, but these are theoretical calculations at 0 K and do not constitute experimental validation of catalytic performance under preparative conditions. Users considering procurement should verify whether experimental characterization data have become available since the date of this guide.

Evidence quality assessment Data gaps Procurement risk

Recommended Application Scenarios for (Chloromethylidene)copper (CAS 874769-97-8) Based on Current Evidence


Computational Modeling of Copper-Catalyzed Hydrodehalogenation Mechanisms

(Chloromethylidene)copper is most strongly supported as a computational model intermediate for DFT studies of copper-catalyzed C–Cl bond activation. The ioChem-BD dataset (DOI 10.19061/iochem-bd-1-228) provides publicly archived, peer-reviewed DFT geometries and energies for CHClCu on Cu fcc and hcp surfaces at the PBE level, generated as part of the ACS Catalysis 2022 study by Pablo-García et al. on hydrodehalogenation of CH₂Cl₂ [1]. Researchers constructing microkinetic models or volcano plots for dihalomethane hydrodehalogenation can incorporate this intermediate directly without re-optimizing geometries, saving computational resources and ensuring consistency with published benchmarking. This scenario is uniquely suited to (Chloromethylidene)copper because CuCl does not form an analogous surface intermediate and cannot serve the same role in mechanistic DFT workflows [2].

Organometallic Method Development Requiring Defined Copper(I) Carbenoid Starting Materials

For organometallic chemists developing stoichiometric or catalytic carbenoid transfer reactions (cyclopropanation, X–H insertion, ylide formation), (Chloromethylidene)copper offers a pre-formed copper(I) chlorocarbenoid that may bypass the diazo decomposition step required when using CuCl or Cu(acac)₂ precursors [1]. The higher calculated LogP of 0.53 vs. CuCl (–0.12) [2] suggests improved solubility in non-polar organic solvents such as dichloromethane, toluene, or THF, potentially enabling homogeneous reaction conditions without phase-transfer catalysts. This application is provisional: experimental validation of carbenoid transfer reactivity for this specific compound has not been reported, and researchers should treat this as a hypothesis-driven application requiring experimental verification .

Teaching and Reference Standard for Organocopper Compound Classification

(Chloromethylidene)copper serves as a structurally simple, computationally tractable exemplar of the copper(I) halocarbenoid subclass for educational and reference purposes. With only three heavy atoms (Cu, C, Cl), zero rotatable bonds, and a well-defined sp²-hybridized carbenoid carbon [1], the compound is ideal for introducing students and researchers to organocopper bonding, carbenoid electronic structure, and the distinction between organometallic copper(I) species and inorganic copper salts. Its inclusion in the Gmelin Handbook [2] provides authoritative classification credentials that support its use as a reference standard in chemical inventory systems and academic coursework on organometallic chemistry.

Benchmarking New Copper Catalyst Precursors in Hydrodehalogenation

The DFT-characterized CHClCu intermediate [1] provides a theoretical reference point for experimental groups synthesizing and testing novel copper-based catalysts for hydrodehalogenation of chlorinated pollutants (e.g., CH₂Cl₂, CHCl₃). By comparing experimental catalytic activity and selectivity against the DFT-predicted adsorption energetics of the CHClCu intermediate included in the Pablo-García et al. (2022) statistical learning framework [2], researchers can assess whether their new catalyst formulations follow or deviate from the predicted performance equations. This scenario leverages the unique position of (Chloromethylidene)copper as the only copper carbenoid intermediate in this publicly available hydrodehalogenation DFT dataset spanning six metals .

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